molecular formula C7H12F2O3 B1398129 Ethyl 2,2-difluoro-3-hydroxypentanoate CAS No. 1092693-68-9

Ethyl 2,2-difluoro-3-hydroxypentanoate

Cat. No.: B1398129
CAS No.: 1092693-68-9
M. Wt: 182.16 g/mol
InChI Key: ZSYORKWIMLXNSC-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxypentanoate (CAS: 1092693-68-9, molecular formula: C₇H₁₂F₂O₃, molecular weight: 182.17 g/mol) is a fluorinated ester featuring a hydroxyl group at the 3-position and two fluorine atoms at the 2-position of a pentanoate backbone. This compound is stored under sealed, dry conditions at 2–8°C and carries hazard warnings for skin/eye irritation (H315, H319) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-3-hydroxypentanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-hydroxypentanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an appropriate solvent.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ethyl 2,2-difluoro-3-oxopentanoate.

    Reduction: Formation of ethyl 2,2-difluoro-3-hydroxypentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Compounds
Ethyl 2,2-difluoro-3-hydroxypentanoate serves as an intermediate in the synthesis of various pharmaceuticals. Its difluorinated structure enhances the biological activity of derived compounds, making it valuable in drug development.

Case Study:
A patent describes the use of this compound in the synthesis of novel N-heteroaryl compounds that exhibit potential as medicaments. The dehydration process to convert it into ethyl (E)-4,4-difluoropent-2-enoate demonstrates its utility in creating bioactive molecules .

2. Antiviral Agents
Research indicates that compounds derived from this compound may have antiviral properties. The fluorinated groups can enhance the stability and efficacy of antiviral agents by improving their interaction with viral targets.

Organic Synthesis Applications

1. Building Block for Fluorinated Compounds
this compound is utilized as a building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can be transformed into various derivatives that are useful in materials science and agrochemicals.

Data Table: Transformations Involving this compound

Reaction TypeProductReference
DehydrationEthyl (E)-4,4-difluoropent-2-enoate
EsterificationVarious esters for agrochemical uses
FluorinationIntroduction of CF2_2 groups

Analytical Applications

1. Chemical Analysis
The compound is also employed in analytical chemistry for the development of methods to quantify fluorinated compounds in various matrices, including pharmaceuticals and environmental samples. Its distinct spectral properties facilitate accurate detection and analysis.

Case Study:
In a study focused on environmental monitoring, this compound was used to develop a method for detecting fluorinated pollutants in water samples, demonstrating its relevance in environmental chemistry .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound belongs to a broader class of fluorinated hydroxy esters. Below, we compare its properties, reactivity, and applications with structurally related analogs.

Chain Length Variants

Compounds in this category differ in the length of the carbon backbone, affecting solubility and steric properties:

  • Ethyl 2,2-difluoro-3-hydroxybutanoate (CAS: 321942-91-0, C₆H₁₀F₂O₃): Shorter chain (4 carbons) reduces molecular weight (168.14 g/mol) and may enhance volatility compared to the pentanoate derivative .

Functional Group Modifications

Substituents significantly influence reactivity and applications:

  • Ethyl 4,4-difluoro-3-oxobutanoate (CAS: 141-97-9, C₆H₈F₂O₃): Replaces the hydroxyl group with a ketone (oxo), enhancing electrophilicity for nucleophilic additions but reducing hydrogen-bonding capacity .
  • Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS: 893643-18-0, C₇H₇F₃O₄): Features a trifluoromethyl group and two oxo groups, increasing electron-withdrawing effects and acidity, useful in cyclocondensation reactions .

Aromatic and Bulky Substituents

  • Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS: 92207-60-8, C₁₁H₁₂F₂O₃): Incorporates a phenyl group at the 3-position, introducing aromaticity and steric bulk. This enhances binding affinity in therapeutic targets (e.g., anti-inflammatory agents) but reduces solubility in polar solvents .

Protective Group Strategies

  • Deprotection under mild conditions (e.g., HCl) restores reactivity .

Research Implications

  • Synthetic Utility: The hydroxyl group in Ethyl 2,2-difluoro-3-hydroxypentanoate enables further functionalization (e.g., oxidation to ketones or esterification), while fluorination enhances metabolic stability in bioactive molecules .
  • Pharmacological Potential: Analogs with aromatic groups (e.g., phenyl derivatives) show promise in targeting enzymes or receptors due to improved hydrophobic interactions .

Biological Activity

Ethyl 2,2-difluoro-3-hydroxypentanoate (C8H14F2O3) is a fluorinated compound that has garnered attention for its potential biological activities. This article summarizes the key findings related to its biological activity, including antimicrobial properties, enzyme interactions, and implications in biocatalysis.

Chemical Structure and Properties

This compound features a pentanoate backbone with two fluorine atoms substituted at the second carbon and a hydroxyl group at the third carbon. This unique structure is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In particular, it has been tested against various bacterial strains, demonstrating notable bacteriostatic effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2500 μg/mL
Escherichia coli1250 μg/mL
Candida albicans5000 μg/mL

These findings suggest that the compound may be useful in developing new antimicrobial agents, particularly in high-concentration applications where traditional antibiotics may fail .

Enzyme Interactions and Biocatalysis

This compound has been studied for its potential role as a substrate in enzymatic reactions. It can be utilized in biocatalytic processes involving Baeyer-Villiger monooxygenases (BVMOs), which are known for their ability to catalyze the oxidation of ketones to esters or lactones. The compound's structure allows it to interact effectively with these enzymes, potentially leading to high enantioselectivity in product formation .

Case Study: BVMO Catalysis

A specific case study involving the use of this compound as a substrate for BVMOs highlighted its catalytic efficiency. The study reported:

  • Maximal Catalytic Rate : Approximately 0.5 s1^{-1}
  • Enantioselectivity : High enantioselectivity was achieved during the conversion process.

This illustrates the compound's potential utility in asymmetric synthesis, which is crucial for pharmaceutical applications .

Safety and Toxicity

Safety assessments of this compound indicate it possesses low toxicity levels when used within recommended concentrations. However, further studies are necessary to fully understand its safety profile and any potential hazards associated with long-term exposure or high concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,2-difluoro-3-hydroxypentanoate, and how do reaction conditions influence yield?

A SmI₂-mediated coupling strategy is effective for synthesizing difluorinated β-hydroxy esters. For example, ethyl 5-tert-butyldiphenylsilyloxy-2,2-difluoro-3-hydroxypentanoate was synthesized using SmI₂ (0.1 M in THF) with ethyl 2-bromo-2,2-difluoroacetate and an aldehyde precursor under rigorously anhydrous conditions . Key parameters include:

  • Temperature : Room temperature (rt) for 10 minutes.
  • Workup : Acidic quenching (1 M HCl) followed by ether extraction and chromatography.
  • Yield : 98% for the silyl-protected intermediate. Adapting this method to the target compound would require replacing the silyl-protected aldehyde with a pentanoate-compatible precursor.

Q. How can spectroscopic data (NMR, IR) be used to confirm the structure of this compound?

Key spectral features for related difluoro-β-hydroxy esters include:

  • ¹H NMR : A triplet for the ethyl ester (δ ~1.39 ppm, J = 7.0 Hz) and a multiplet for the hydroxyl-bearing methine (δ ~4.44 ppm).
  • ¹⁹F NMR : Two doublets (δ −123.62 and −114.47 ppm, J = 261.2 Hz) confirming geminal difluorination .
  • IR : A strong carbonyl stretch (~1759 cm⁻¹) and hydroxyl absorption (~3476 cm⁻¹) .

Q. What stability considerations are critical for handling this compound?

  • Moisture Sensitivity : The hydroxyl group necessitates storage under inert atmospheres (e.g., N₂ or Ar) to prevent ester hydrolysis .
  • Temperature : Store at −20°C in amber vials to avoid thermal decomposition.

Advanced Research Questions

Q. How can regioselective difluorination be achieved in β-hydroxy ester systems?

Regioselectivity is controlled by the choice of fluorinating agent and steric/electronic effects. For example, SmI₂-mediated reactions favor geminal difluorination at the α-position of carbonyl groups due to radical intermediate stabilization . Competing pathways (e.g., monofluorination) can be minimized by:

  • Excess Fluorinating Agent : Use 1.1 equivalents of ethyl 2-bromo-2,2-difluoroacetate.
  • Solvent Polarity : THF enhances radical stability compared to polar aprotic solvents.

Q. What strategies address stereochemical challenges in synthesizing this compound?

The hydroxyl group’s stereochemistry can be influenced by:

  • Chiral Auxiliaries : Use silyl-protected intermediates (e.g., tert-butyldiphenylsilyl ether) to direct hydroxyl configuration .
  • Catalytic Asymmetric Reduction : Apply transition-metal catalysts (e.g., Ru-BINAP) to reduce α,β-unsaturated precursors stereoselectively.

Q. How do computational methods aid in predicting reactivity trends for fluorinated β-hydroxy esters?

Q. What experimental discrepancies arise in characterizing fluorinated esters, and how are they resolved?

Contradictions in ¹⁹F NMR shifts (e.g., geminal vs. vicinal fluorines) are resolved by:

  • Coupling Constant Analysis : Geminal fluorines exhibit large J values (~260 Hz), while vicinal fluorines show smaller couplings (<50 Hz) .
  • 2D NMR : HSQC and HMBC correlations map fluorine-carbon connectivity.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O3/c1-3-5(10)7(8,9)6(11)12-4-2/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYORKWIMLXNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)OCC)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733250
Record name Ethyl 2,2-difluoro-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092693-68-9
Record name Ethyl 2,2-difluoro-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 mL reactor was charged with 24.2 g (370 mmol/1.5 equivalents) of an activated metal zinc and 300 mL of THF (dehydrated), and thereto an ethyl bromodifluoroacetate/THF solution [51.47 g (253.6 mmol/1.0 equivalent) of ethyl bromodifluoroacetate and 80 mL of THF (dehydrated)] was added dropwise. After the dropping, stirring was conducted at room temperature for 20 minutes. Then, a propionaldehyde/THF solution [14.80 g (254.8 mmol/1.0 equivalent) of propionaldehyde and 80 mL of THF (dehydrated)] was added, followed by stirring at room temperature for 30 minutes. Then, water and diisopropyl ether were added to conduct a two-layer separation. The obtained organic layer was washed with diluted hydrochloric acid and water, followed by removing water by magnesium sulfate, conducting a filtration, and distilling diisopropyl ether out, thereby obtaining 41.2 g of the target 2,2-difluoro-3-hydroxypentanoic acid ethyl ester. Upon this, yield was 89%.
Name
ethyl bromodifluoroacetate THF
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
253.6 mmol
Type
reactant
Reaction Step One
Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
254.8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a 2-L glass flask with a dropping funnel and a condenser, 70.6 g (1.08 mol/1.1 eq) of activated zinc metal and 300 mL of tetrahydrofuran (THF, dehydrated) were added. An ethyl bromodifluoroacetate/THF solution (prepared by dissolving 200 g (0.985 mol) of ethyl bromodifluoroacetate into 80 mL of THF (dehydrated)) and a propionaldehyde/THF solution (prepared by dissolving 58.7 g (1.01 mol/1.0 eq) of propionaldehyde in 80 mL of THF (dehydrated)) were simultaneously dropped into the glass flask. The resulting solution was stirred for 2 hours at room temperature. The completion of the reaction was confirmed by gas chromatography. After that, the solution was separated into an organic layer and an aqueous layer with the addition of water and diisopropyl ether. The thus-obtained organic layer was washed with diluted hydrochloric acid and with water, dried, concentrated under a reduced pressure, and then, distillated under a reduced pressure. With this, 110 g of 2,2-difluoro-3-hydroxy-pentanoic acid ethyl ester was obtained as a light-brown oily substance (yield: 60%, purity: 98%).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70.6 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
ethyl bromodifluoroacetate THF
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0.985 mol
Type
reactant
Reaction Step Two
Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
1.01 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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